5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
The compound 5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a piperidine core substituted with a 3-methoxybenzoyl group and a 4-methylbenzyl moiety. Triazolones are heterocyclic compounds of pharmacological interest due to their diverse biological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
3-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-16-6-8-17(9-7-16)15-27-21(24-25-23(27)29)18-10-12-26(13-11-18)22(28)19-4-3-5-20(14-19)30-2/h3-9,14,18H,10-13,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHLKGOEMMIOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a novel triazole derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 414.53 g/mol. The structure features a triazole ring, a piperidine moiety, and aromatic groups that contribute to its biological activity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of triazole derivatives. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:
- Antibacterial Activity : A study evaluating related triazole derivatives found that they exhibited moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis. The presence of the piperidine and triazole moieties is believed to enhance this activity due to their ability to interact with bacterial enzymes and cell membranes .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound:
- Acetylcholinesterase Inhibition : Compounds similar to this triazole derivative have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can have implications for treating neurodegenerative diseases such as Alzheimer's .
- Urease Inhibition : The compound has also been evaluated for its urease inhibitory activity. Urease inhibitors are essential in treating infections caused by urease-producing bacteria, which can lead to conditions like urinary stones. Preliminary results indicated strong inhibitory effects against urease, suggesting potential therapeutic applications in urology .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:
- Interaction with Enzymatic Pathways : The compound may bind to active sites on enzymes such as AChE and urease, thereby inhibiting their function.
- Disruption of Bacterial Cell Wall Synthesis : Similar triazole compounds have been shown to interfere with the synthesis of bacterial cell walls, leading to cell death.
- Modulation of Neurotransmitter Levels : By inhibiting AChE, the compound may increase acetylcholine levels in synaptic clefts, enhancing cholinergic signaling.
Case Study 1: Antimicrobial Efficacy
A recent study focused on synthesizing and testing various triazole derivatives against common pathogens. The findings indicated that the target compound demonstrated significant antibacterial activity with an IC50 value comparable to established antibiotics .
Case Study 2: Enzyme Inhibition Profile
In another investigation assessing the enzyme inhibition profile, this compound showed promising results against both AChE and urease. The IC50 values were substantially lower than those of traditional inhibitors used as controls .
Comparison with Similar Compounds
Research Findings and Implications
Physicochemical and Pharmacokinetic Predictions
- LogP Values : The target compound’s logP is estimated to be lower than due to the polar 3-methoxy group but higher than due to the absence of hydrophilic thiazole-thio groups.
- Bioavailability: The balance between 3-methoxy (polar) and 4-methyl (nonpolar) groups may optimize oral absorption, a hypothesis supported by similar triazolones in .
Q & A
Basic: What are the common synthetic routes for constructing the 1,2,4-triazol-3-one core in this compound?
The 1,2,4-triazol-3-one core is typically synthesized via cyclization reactions. A key method involves:
- Hydrazine-mediated cyclization : Reacting acylthiosemicarbazides or thiosemicarbazide intermediates under acidic or basic conditions. For example, hydrazine derivatives can undergo cyclization in acidic media (e.g., HCl/EtOH) to form the triazolone ring .
- Stepwise assembly : In one study, 4-amino-5-(pyrazol-3-yl)-1,2,4-triazole-3-thiol intermediates were synthesized by reacting acetylated pyrazole derivatives with hydrazine hydrate, followed by cyclization .
- Optimization : Adjusting reaction time (e.g., 4–6 hours) and temperature (e.g., 50°C) improves yield, as seen in triazole-pyrazole hybrid syntheses .
Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Key analytical methods include:
- 1H NMR and IR spectroscopy : To confirm substituent positions and functional groups (e.g., methoxybenzoyl or methylbenzyl moieties) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect byproducts .
- Elemental analysis : Validates molecular formula consistency (e.g., C, H, N content) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Advanced: What strategies effectively introduce diverse substituents at the piperidine and benzyl positions to modulate bioactivity?
- Piperidine modification :
- Benzyl diversification :
Advanced: How can molecular docking studies guide optimization for specific enzyme targets?
- Target selection : Prioritize enzymes with structural data (e.g., PDB ID 3LD6 for 14α-demethylase lanosterol) .
- Docking workflow :
- Prepare the ligand (compound) and receptor (enzyme) using software like AutoDock Vina.
- Assess binding affinity (ΔG) and interaction patterns (e.g., hydrogen bonds with catalytic residues).
- Validate predictions with in vitro assays (e.g., antifungal activity testing) .
- Case study : Docking of triazolo-thiadiazoles revealed interactions with 3LD6’s heme group, guiding substituent optimization for enhanced binding .
Advanced: What analytical approaches resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry data to confirm assignments. For example, discrepancies in methoxybenzoyl proton shifts can be resolved via 2D-COSY .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate stereochemistry .
- Crystallography : If available, single-crystal X-ray diffraction provides unambiguous structural confirmation, though not directly reported in the provided evidence.
Basic: What reaction conditions optimize the synthesis of the piperidine-linked triazolone scaffold?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Catalysis : Copper(I) catalysts (e.g., CuSO4/ascorbate) improve click chemistry yields in triazole formations .
- Temperature control : Heating at 50–80°C for 16–24 hours maximizes cyclization efficiency while minimizing side reactions .
Advanced: How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?
- Systematic substitution : Test analogs with varied substituents (e.g., replacing 4-methylbenzyl with halogens or heterocycles) to assess impacts on bioactivity .
- Pharmacophore mapping : Identify critical moieties (e.g., triazolone core, methoxybenzoyl group) for target engagement using 3D-QSAR models .
- In vitro screening : Prioritize derivatives with enhanced potency in enzyme inhibition assays (e.g., IC50 values) .
Basic: What safety precautions are recommended for handling this compound during synthesis?
- Personal protective equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., HCl gas) .
- Waste disposal : Neutralize acidic/basic waste before disposal according to institutional guidelines .
Advanced: What computational tools predict the compound’s metabolic stability and toxicity?
- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate permeability, cytochrome P450 interactions, and hepatotoxicity .
- Metabolic pathway analysis : Predict phase I/II metabolism sites (e.g., piperidine N-dealkylation or triazolone oxidation) using MetaPrint2D .
Advanced: How can researchers address low yields in the final cyclization step?
- Reagent stoichiometry : Optimize molar ratios of hydrazine derivatives to carbonyl precursors (e.g., 1:1.2) .
- Acid/base optimization : Test HCl vs. H2SO4 for cyclization efficiency or use mild bases (e.g., NaHCO3) to deprotonate intermediates .
- Microwave-assisted synthesis : Reduce reaction time and improve yields by 20–30% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
